4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.
Scientific Research Applications
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing bioactive molecules with potential antiviral, antimicrobial, and anticancer properties.
Chemical Biology: Employed in the study of enzyme inhibitors and molecular probes.
Material Science: Utilized in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Future Directions
While specific future directions for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. Pyrimidines have shown a range of pharmacological effects and are often used as intermediates in the synthesis of more complex molecules . This suggests that there may be potential for further exploration and development of pyrimidines, including this compound, in the future.
Mechanism of Action
Target of Action
It’s worth noting that pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been found to inhibit a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Related pyrido[2,3-d]pyrimidines have been shown to interact with their targets, leading to inhibition of the above-mentioned enzymes and receptors . This interaction can result in changes in cellular signaling pathways, potentially leading to antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Biochemical Pathways
Related pyrido[2,3-d]pyrimidines have been found to affect various signaling pathways associated with their targets, such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others . The downstream effects of these pathway alterations can include changes in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Related pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the lithiation of protected 4-chloropyrrolopyrimidine followed by the addition of aldehydes or ketones. The reaction is often aided by bis(2-dimethylaminoethyl) ether, which increases the yield and stability of the lithiated intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale lithiation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles.
Lithiation: Directed lithiation at the C-6 position allows for further functionalization.
Common Reagents and Conditions
Lithiation: Typically performed using lithium diisopropylamide (LDA) in the presence of bis(2-dimethylaminoethyl) ether.
Nucleophilic Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Substituted Pyrrolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyethyl group at the 7-position and chloro group at the 4-position make it a versatile intermediate for further functionalization and derivatization.
Properties
IUPAC Name |
4-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(10)11-6-12-9(7)13/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTHDOGSBSFBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572426 |
Source
|
Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-95-9 |
Source
|
Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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